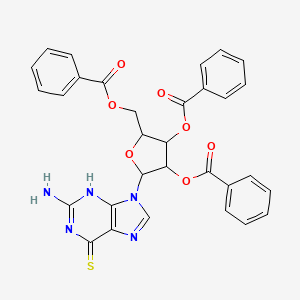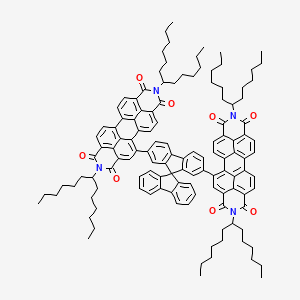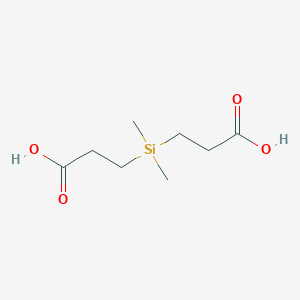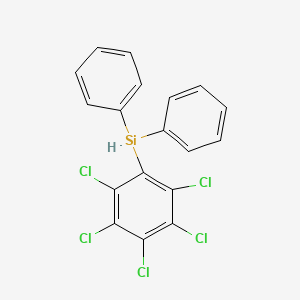
2-(2,6-dichlorophenoxy)-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-dichlorophenoxy)-N-(4-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenoxy group and a fluorophenyl group attached to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dichlorophenoxy)-N-(4-fluorophenyl)acetamide typically involves the reaction of 2,6-dichlorophenol with chloroacetyl chloride to form 2-(2,6-dichlorophenoxy)acetyl chloride. This intermediate is then reacted with 4-fluoroaniline to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-dichlorophenoxy)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
2-(2,6-dichlorophenoxy)-N-(4-fluorophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,6-dichlorophenoxy)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,6-dichlorophenoxy)acetamide: Lacks the fluorophenyl group, which may result in different chemical and biological properties.
N-(4-fluorophenyl)acetamide: Lacks the dichlorophenoxy group, leading to variations in reactivity and applications.
Uniqueness
2-(2,6-dichlorophenoxy)-N-(4-fluorophenyl)acetamide is unique due to the presence of both dichlorophenoxy and fluorophenyl groups. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields of research.
Propriétés
Numéro CAS |
853315-38-5 |
|---|---|
Formule moléculaire |
C14H10Cl2FNO2 |
Poids moléculaire |
314.1 g/mol |
Nom IUPAC |
2-(2,6-dichlorophenoxy)-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C14H10Cl2FNO2/c15-11-2-1-3-12(16)14(11)20-8-13(19)18-10-6-4-9(17)5-7-10/h1-7H,8H2,(H,18,19) |
Clé InChI |
ZOXZYVZNNBBCHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B11943371.png)


![[(2-Methylcyclohexen-1-yl)methylideneamino]urea](/img/structure/B11943385.png)










